REACTION_CXSMILES
|
C([S-])C.[Na+].[SH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([O-:22])=[O:21])[CH:15]=2)[C:9]=1[C:23]([O:25]C)=[O:24]>CN(C=O)C>[SH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([OH:22])=[O:21])[CH:15]=2)[C:9]=1[C:23]([OH:25])=[O:24] |f:0.1|
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Name
|
|
Quantity
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0.135 g
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Type
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reactant
|
Smiles
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C(C)[S-].[Na+]
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Name
|
|
Quantity
|
0.5 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
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3-(2-mercaptoethyl)-[1,1′-biphenyl]-2,3′-dicarboxylic acid, 2-methyl ester
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Quantity
|
0.1 g
|
Type
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reactant
|
Smiles
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SCCC1=C(C(=CC=C1)C1=CC(=CC=C1)C(=O)[O-])C(=O)OC
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Name
|
|
Quantity
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0.5 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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200 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Argon was bubbled through the mixture for 10 min
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Duration
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10 min
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Type
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TEMPERATURE
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Details
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After the mixture cooled to rt
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Type
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CUSTOM
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Details
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the reaction was quenched with 1 N HCl (20 mL)
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Type
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EXTRACTION
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Details
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was extracted with EtOAc (3×20 mL)
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Type
|
WASH
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Details
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The combined organic extracts were washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Name
|
|
Type
|
product
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Smiles
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SCCC1=C(C(=CC=C1)C1=CC(=CC=C1)C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.055 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |